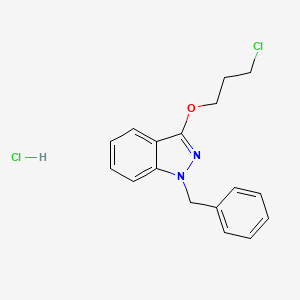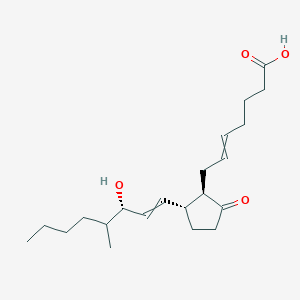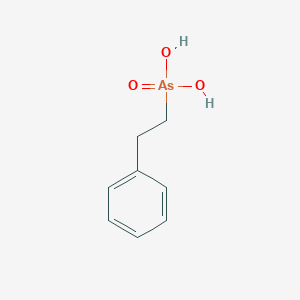
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
The synthesis of 1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide typically involves the following steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.
Michael Addition: The product from the Knoevenagel condensation undergoes a Michael addition with a suitable nucleophile, such as hydrazine or its derivatives, to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:
1-Phenyl-3-carbethoxypyrazolone: This compound has a similar pyrazole ring structure but with different substituents, leading to distinct chemical properties and applications.
4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid: Another pyrazole derivative with unique substituents that confer different reactivity and uses.
Propiedades
Número CAS |
63221-03-4 |
|---|---|
Fórmula molecular |
C10H11IN2O |
Peso molecular |
302.11 g/mol |
Nombre IUPAC |
2-methyl-2-phenyl-4H-pyrazol-2-ium-3-one;iodide |
InChI |
InChI=1S/C10H11N2O.HI/c1-12(10(13)7-8-11-12)9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
CSWQRCDPUWFMFL-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(C(=O)CC=N1)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


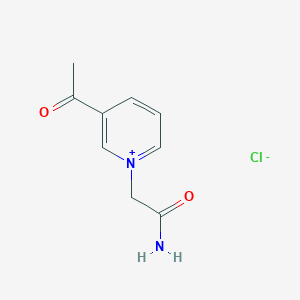
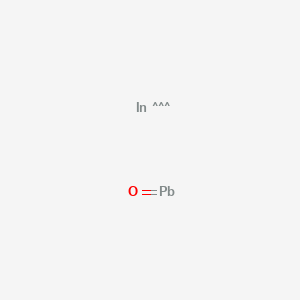
![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
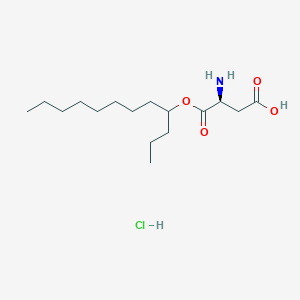
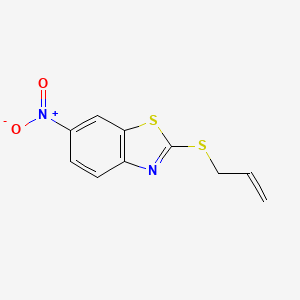
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
